N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c19-14-6-4-13(5-7-14)11-21-17(24)12-25-18-9-8-16(22-23-18)15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTROOGCLRFAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(Pyridin-2-yl)pyridazin-3-thiol
The pyridazine intermediate is synthesized via a Suzuki-Miyaura coupling reaction, followed by thiolation.
Procedure :
- Suzuki Coupling :
- Thiolation :
- Treat 6-(pyridin-2-yl)pyridazin-3-chloride (1.0 equiv) with thiourea (1.5 equiv) in ethanol.
- Reflux for 6 h, followed by neutralization with dilute HCl to precipitate the thiol.
- Yield: 85%.
Analytical Data :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (d, 1H, pyridine-H), 8.60 (s, 1H, pyridazine-H), 8.10–7.95 (m, 2H, pyridine-H), 7.55 (t, 1H, pyridine-H), 4.20 (s, 1H, -SH).
Synthesis of N-[(4-Chlorophenyl)methyl]-2-chloroacetamide
The acetamide precursor is prepared via nucleophilic substitution.
Procedure :
- Chloroacetylation :
- Dissolve 4-chlorobenzylamine (1.0 equiv) in dry dichloromethane (DCM).
- Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C, followed by triethylamine (1.5 equiv).
- Stir at room temperature for 3 h.
- Yield: 92%.
Analytical Data :
- FT-IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).
Thioether Coupling
The final step involves forming the sulfanyl bridge between the pyridazine and acetamide components.
Procedure :
- Base-Mediated Coupling :
Alternative Conditions :
Optimization of Reaction Conditions
Table 1: Comparison of Thioether Coupling Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | RT | 8 | 76 | |
| NaH | THF | 0°C→RT | 12 | 68 | |
| K₂CO₃ | Acetone | 50°C | 6 | 81 |
Key findings:
- K₂CO₃ in acetone at elevated temperatures improves yield due to enhanced nucleophilicity of the thiolate.
- DMF offers better solubility but requires longer reaction times.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.70 (d, 1H, J = 4.8 Hz, pyridine-H), 8.55 (s, 1H, pyridazine-H), 7.80–7.70 (m, 2H, pyridine-H), 7.45 (d, 2H, J = 8.4 Hz, Ar-H), 7.30 (d, 2H, J = 8.4 Hz, Ar-H), 4.50 (s, 2H, -CH₂-), 3.90 (s, 2H, -S-CH₂-).HRMS (ESI⁺): m/z [M+H]⁺ Calcd for C₁₈H₁₅ClN₄OS: 386.0592; Found: 386.0589.
Challenges and Solutions
Key Challenges
Thiol Oxidation : The pyridazine-thiol intermediate is prone to oxidation.
- Solution : Conduct reactions under nitrogen and add antioxidants like BHT.
Low Coupling Efficiency : Steric hindrance from the pyridin-2-yl group.
- Solution : Use polar aprotic solvents (e.g., DMF) to improve reactivity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl group in compound 15 enhances fungicidal activity compared to methoxy or benzylpiperidine substituents in analogs 16–18 .
- CB-839 demonstrates that pyridazine derivatives with extended heterocyclic systems (e.g., thiadiazole) exhibit potent enzyme inhibition, suggesting that the pyridin-2-yl substituent in the target compound may similarly modulate target binding .
Pyrimidine-Based Sulfanyl Acetamides
Pyrimidine analogs with sulfanyl acetamide groups exhibit distinct structural and electronic properties:
Key Observations :
- The inclination angle between aromatic rings influences molecular packing and crystallinity, which may affect bioavailability.
Thiadiazole and Oxadiazole Derivatives
Compounds with fused heterocycles demonstrate enhanced bioactivity:
Key Observations :
- Oxadiazole rings enhance metabolic stability, making these compounds resistant to enzymatic degradation .
- The sulfonyl group in oxadiazole derivatives improves membrane permeability, a trait that could be leveraged in the target compound.
Imidazothiazole Acetamides
Imidazothiazole analogs highlight the role of fused heterocycles:
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) | Imidazothiazole, 4-Cl-phenyl | 215–217 | 72 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis involves multi-step organic reactions, including coupling of pyridazine and pyridine intermediates, sulfanylacetamide formation, and purification. Reaction parameters such as temperature (e.g., reflux conditions), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) must be optimized for yield and purity. Post-synthesis, techniques like column chromatography and recrystallization are critical for isolating the target compound .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : For verifying functional groups and connectivity (e.g., acetamide protons at δ 2.1–2.3 ppm, aromatic protons in pyridazine/pyridine rings).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).
- Mass Spectrometry (MS) : For molecular weight confirmation via ESI-TOF or MALDI-TOF .
Q. How can researchers optimize reaction yields in multi-step syntheses of such compounds?
- Methodology :
- Step-wise monitoring : Use TLC or HPLC to track reaction progress.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency.
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution at the sulfanyl group .
Advanced Research Questions
Q. How can contradictions in biological activity data across structurally similar acetamide derivatives be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., chlorophenyl vs. fluorophenyl groups) on target binding.
- Assay validation : Ensure consistency in in vitro models (e.g., enzyme inhibition assays under standardized pH/temperature).
- Purity reassessment : Contaminants from synthesis (e.g., unreacted intermediates) may skew results; re-evaluate via HPLC .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
- Methodology :
- Data quality : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve overlapping electron densities.
- Software tools : SHELXL for refinement; check for twinning with PLATON.
- Hydrogen bonding networks : Intramolecular N–H⋯N bonds (common in pyridazine derivatives) stabilize crystal packing and require precise modeling .
Q. How can researchers design experiments to elucidate the compound’s enzyme inhibition mechanism?
- Methodology :
- Kinetic assays : Measure IC50 values under varying substrate concentrations.
- Molecular docking : Use software like AutoDock to predict binding modes with target enzymes (e.g., kinases).
- Mutational analysis : Engineer enzyme variants to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
